![molecular formula C18H18ClFN2O2S2 B2997312 4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-45-9](/img/structure/B2997312.png)
4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C18H18ClFN2O2S2 and its molecular weight is 412.92. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological and Pharmacological Applications The compound and its related derivatives exhibit a range of biological activities, including acting as cognitive enhancers by modulating AMPA receptors. This effect is achieved through the structural modification, such as the insertion of mono- or polyfluoro-substituted alkyl chains, enhancing pharmacokinetic behaviors. Such modifications have shown to significantly impact activity and metabolic stability, leading to cognitive-enhancing effects in vivo after oral administration (Francotte et al., 2010).
Catalytic and Synthetic Applications Moreover, certain derivatives serve as efficient catalysts in synthesizing heterocyclic compounds, demonstrating the compound's versatility beyond biological applications. For instance, derivatives have been used as homogeneous catalysts for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media, showcasing the compound's role in facilitating green chemistry protocols (Khazaei et al., 2015).
Antimicrobial and Anticancer Activities The potential for antimicrobial and anticancer activities has been explored through the synthesis of novel biologically active derivatives. Preliminary evaluations have indicated promising antibacterial and DPPH radical scavenging activities, suggesting the compound's utility in developing new therapeutic agents (Zia-ur-Rehman et al., 2009).
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiadiazine derivatives, it may interact with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Thiadiazine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Many substituted 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities .
properties
IUPAC Name |
4-butyl-3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S2/c1-2-3-10-22-16-6-4-5-7-17(16)26(23,24)21-18(22)25-12-13-8-9-14(20)11-15(13)19/h4-9,11H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYYSGCNHWFLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
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